![molecular formula C12H13Cl2NO3 B14160418 Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate CAS No. 757218-02-3](/img/structure/B14160418.png)
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and an isopropyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is first nitrated to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with chloroacetyl chloride to form the chloroacetyl derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropanol to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the chloroacetyl group.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various therapeutic effects.
類似化合物との比較
Similar Compounds
- Propan-2-yl 4-(3-chloropropanoylamino)benzoate
- Propan-2-yl 4-(2-chloroacetylamino)benzoate
Uniqueness
Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate is unique due to the specific positioning of the chloroacetyl group and the isopropyl ester. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
757218-02-3 |
|---|---|
分子式 |
C12H13Cl2NO3 |
分子量 |
290.14 g/mol |
IUPAC名 |
propan-2-yl 4-chloro-3-[(2-chloroacetyl)amino]benzoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-7(2)18-12(17)8-3-4-9(14)10(5-8)15-11(16)6-13/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChIキー |
HINHVLMEVVZERA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


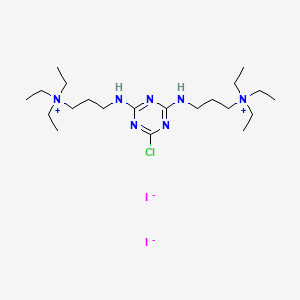
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
![Methyl 4-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B14160360.png)
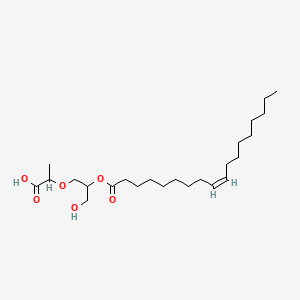
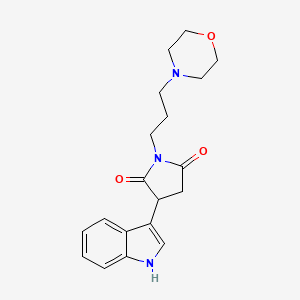
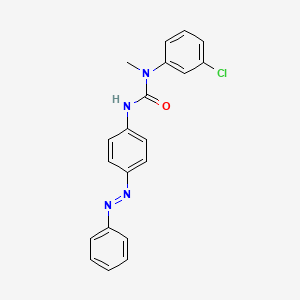
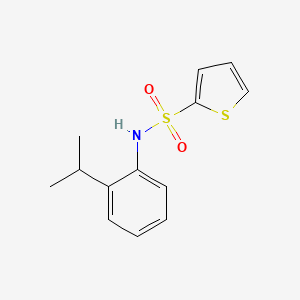
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
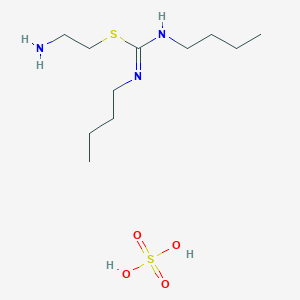
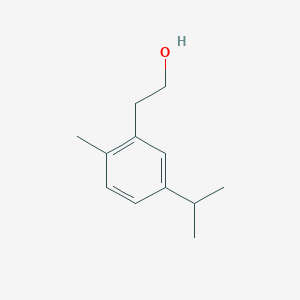
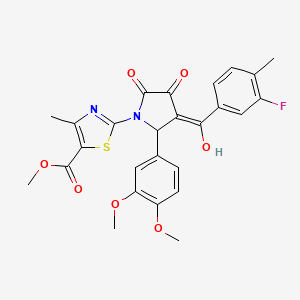

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)

